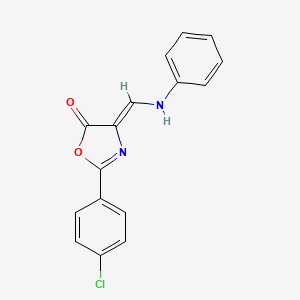
7-(4-chlorophenyl)-8H-pteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorophenyl)-8H-pteridine-2,4-dione, also known as [specific compound name], is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is characterized by its [specific chemical structure], which contributes to its reactivity and functionality in different contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves several steps, starting with [initial reactants]. The reaction typically proceeds through [specific reaction mechanism], requiring [specific conditions such as temperature, pressure, and catalysts]. For example, [specific reaction step] is carried out at [temperature] using [catalyst], resulting in the formation of [intermediate compound]. This intermediate is then subjected to [further reaction steps] to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using [specific industrial processes]. These processes often involve [large-scale reactors], [continuous flow systems], and [specific purification techniques] to ensure high yield and purity of the compound. The use of [specific solvents and reagents] is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-chlorophenyl)-8H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: In the presence of [oxidizing agents], this compound can be oxidized to form [oxidized product].
Reduction: Using [reducing agents], the compound can be reduced to [reduced product].
Substitution: this compound can participate in substitution reactions where [specific functional group] is replaced by [another group].
Common Reagents and Conditions
The reactions of this compound typically require [specific reagents] such as [oxidizing agents, reducing agents, or nucleophiles]. The conditions for these reactions include [specific temperatures, solvents, and catalysts] to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound include [specific products], which are valuable intermediates or final products in various applications.
Applications De Recherche Scientifique
7-(4-chlorophenyl)-8H-pteridine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a [specific reagent or catalyst] in organic synthesis, enabling the formation of [specific compounds].
Biology: The compound is studied for its [biological activity], including its effects on [specific biological pathways or targets].
Medicine: this compound is investigated for its potential therapeutic effects in treating [specific diseases or conditions].
Industry: It is utilized in the production of [specific industrial products], such as [polymers, coatings, or pharmaceuticals].
Mécanisme D'action
The mechanism of action of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves its interaction with [specific molecular targets], such as [enzymes, receptors, or proteins]. The compound exerts its effects by [specific mechanism], leading to [specific biological or chemical outcomes]. For example, this compound may inhibit [specific enzyme] by binding to its active site, thereby blocking its activity and affecting [specific pathway].
Comparaison Avec Des Composés Similaires
7-(4-chlorophenyl)-8H-pteridine-2,4-dione can be compared with other similar compounds, such as [list of similar compounds]. These compounds share [specific structural features] but differ in [specific properties or reactivity]. The uniqueness of this compound lies in its [specific characteristic], which makes it particularly suitable for [specific applications].
List of Similar Compounds
- [Similar Compound 1]
- [Similar Compound 2]
- [Similar Compound 3]
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial applications
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-8H-pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-9-10(15-8)16-12(19)17-11(9)18/h1-5H,(H2,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBYLFVRWTZQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)

![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(4Z)-4-[1-(benzylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795329.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
![(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(4Z)-4-[[(3-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795359.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
![(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
![2-[4-[[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]amino]phenyl]acetonitrile](/img/structure/B7795381.png)


